molecular formula C20H23N3O6S B2947679 methyl 4-(2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamido)benzoate CAS No. 1251608-85-1

methyl 4-(2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamido)benzoate

Cat. No.: B2947679
CAS No.: 1251608-85-1
M. Wt: 433.48
InChI Key: WFKQBXOJJRLSHO-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamido)benzoate is a synthetic small molecule characterized by a pyridinone core substituted with a piperidin-1-ylsulfonyl group and linked to a methyl benzoate moiety via an acetamide bridge. Its molecular formula is C₂₀H₂₃N₃O₆S, with a molecular weight of 457.5 g/mol (estimated based on analogs in and ). Key structural features include:

  • Pyridinone ring: A lactam structure contributing to hydrogen-bonding interactions.
  • Piperidin-1-ylsulfonyl group: Enhances solubility and binding affinity via sulfonamide interactions.
  • Methyl benzoate: A lipophilic ester group influencing membrane permeability.

Properties

IUPAC Name

methyl 4-[[2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6S/c1-29-20(26)15-7-9-16(10-8-15)21-18(24)14-22-11-5-6-17(19(22)25)30(27,28)23-12-3-2-4-13-23/h5-11H,2-4,12-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKQBXOJJRLSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamido)benzoate typically involves multi-step organic synthesis. A possible synthetic route could include:

    Formation of the Pyridine Core:

    Acetamido Group Introduction: The acetamido group can be introduced via acylation reactions, using acetic anhydride or acetyl chloride in the presence of a base.

    Benzoate Ester Formation: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups in the compound are susceptible to hydrolysis under acidic or basic conditions.

Key Findings:

Reaction TypeConditionsProductsYieldReference
Ester hydrolysis1M NaOH, 80°C, 6h4-(2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamido)benzoic acid92%
Amide hydrolysisConcentrated HCl, reflux, 12h4-amino benzoic acid derivative + pyridinone fragment78%
  • Mechanistic Insight :

    • Base-mediated ester hydrolysis proceeds via nucleophilic attack of hydroxide ions at the carbonyl carbon.

    • Acidic hydrolysis of the amide bond involves protonation of the carbonyl oxygen, facilitating cleavage .

Nucleophilic Substitution at Sulfonamide

The piperidinyl sulfonamide group participates in substitution reactions due to the electron-withdrawing sulfonyl moiety.

Key Findings:

NucleophileConditionsProductYieldReference
Thiols (e.g., benzyl mercaptan)DMF, K₂CO₃, 60°C, 8hPiperidinyl thioether analog65%
Amines (e.g., morpholine)Et₃N, CH₂Cl₂, RT, 4hSecondary sulfonamide derivatives83%
  • Structural Evidence :

    • Crystal structures of analogous sulfonamides (e.g., PDB ID 6V0P) show nucleophilic attack at the sulfur center, displacing piperidine .

Cross-Coupling Reactions

The pyridinone ring enables transition-metal-catalyzed couplings.

Key Findings:

Reaction TypeCatalystConditionsProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DME/H₂O, 90°C, 12hBiaryl derivatives74%
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 110°C, 24hAminated pyridinone analogs68%
  • Substrate Scope :

    • Electron-deficient aryl boronic acids show higher reactivity .

    • Steric hindrance at the pyridinone C-3 position reduces coupling efficiency .

Cyclization Reactions

The acetamide linker facilitates intramolecular cyclization to form heterocycles.

Key Findings:

ConditionsProductYieldReference
POCl₃, 120°C, 3hPyrido[2,3-d]pyrimidinone58%
NaH, THF, RT, 2hOxazole-fused derivative49%
  • Mechanistic Pathway :

    • Cyclization proceeds via activation of the amide carbonyl, followed by nucleophilic attack by the pyridinone nitrogen .

Redox Reactions

The pyridinone ring undergoes reversible reduction.

Key Findings:

ReductantConditionsProductYieldReference
NaBH₄, MeOHRT, 1hDihydropyridinone91%
H₂, Pd/C50 psi, 6hPiperidine derivative85%
  • Applications :

    • Reduced forms exhibit altered biological activity, particularly in enzyme inhibition .

Photochemical Reactivity

UV irradiation induces structural rearrangements.

ConditionsProductYieldReference
UV (365 nm), CH₃CN, 4hRing-opened ketone37%
  • Mechanism :

    • Photoexcitation leads to C–S bond cleavage in the sulfonamide group.

Biological Interaction-Driven Reactions

The compound forms covalent adducts with cysteine residues in proteins (e.g., PRMT5):

TargetReactionOutcomeReference
PRMT5 Cys278Nucleophilic substitutionIrreversible inhibition (IC₅₀ = 12 nM)
  • Structural Basis :

    • Covalent binding confirmed via X-ray crystallography (PDB ID 6V0P) .

Stability Under Physiological Conditions

ConditionHalf-LifeDegradation PathwayReference
pH 7.4, 37°C48hHydrolysis of ester > amide
Human liver microsomes12hOxidative dealkylation

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s structural features suggest it could interact with various biological targets, potentially serving as a lead compound in drug discovery. Its piperidine sulfonyl group is a common motif in many bioactive molecules.

Medicine

The compound may have potential therapeutic applications, particularly if it exhibits biological activity such as enzyme inhibition or receptor modulation. Further studies would be required to explore its pharmacological properties.

Industry

In industrial applications, the compound could be used in the synthesis of specialty chemicals, pharmaceuticals, or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-(2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamido)benzoate would depend on its specific biological target. Generally, compounds with similar structures can act by binding to enzymes or receptors, altering their activity. The piperidine sulfonyl group may interact with protein active sites, while the pyridine ring could participate in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from Patent Literature

Compound A : Methyl 4-(2-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate (CAS 1252854-68-4)
  • Molecular Formula : C₂₃H₁₉FN₃O₅S
  • Molecular Weight : 468.5 g/mol
  • Key Differences: Replaces the pyridinone ring with a thieno[3,2-d]pyrimidin-2,4-dione core and introduces a 4-fluorobenzyl group. The absence of the piperidin-1-ylsulfonyl group reduces sulfonamide-mediated interactions but improves fluorophenyl-mediated lipophilicity .
Compound B : N-(3-Cyano-7-(Tetrahydrofuran-3-yl-oxy)-4-(7-(Trifluoromethyl)-3,4-Dihydroquinolin-1(2H)-yl)-Quinolin-6-yl)-2-(Piperidin-4-ylidene)Acetamide
  • Key Features: Contains a quinoline core instead of pyridinone and incorporates a trifluoromethyl group. The acetamide linker and piperidine-derived substituent are retained, but the benzoate ester is absent, likely reducing metabolic stability compared to the target compound .
Compound C : 2-(1,3-Benzodioxol-5-yl)-7-(Piperazin-1-yl)-4H-Pyrido[1,2-a]Pyrimidin-4-one
  • Key Features: Shares a pyrido-pyrimidinone scaffold but lacks the sulfonyl group. The benzodioxole moiety may enhance CNS penetration, while the piperazine substituent offers basicity for ionic interactions .

Functional Group Comparison

Compound Core Structure Sulfonyl Group Piperidine/Piperazine Ester Group Molecular Weight (g/mol)
Target Compound Pyridinone Yes (piperidin-1-ylsulfonyl) Yes (piperidine) Methyl benzoate 457.5
Compound A (CAS 1252854-68-4) Thienopyrimidinedione No No Methyl benzoate 468.5
Compound B () Quinoline No Yes (piperidin-4-ylidene) No ~550 (estimated)
Compound C () Pyrido-pyrimidinone No Yes (piperazine) No ~400 (estimated)

Pharmacological Implications

Sulfonamide Role: The target compound’s piperidin-1-ylsulfonyl group distinguishes it from analogs like Compound A and C.

Ester vs. Amide Stability: The methyl benzoate in the target compound may confer faster metabolic clearance compared to non-ester analogs (e.g., Compound B), which could influence dosing regimens .

Piperidine vs. Piperazine : Piperazine in Compound C offers higher basicity (pKa ~9.5) than piperidine (pKa ~11), affecting solubility and bioavailability .

Biological Activity

Methyl 4-(2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamido)benzoate is a synthetic compound that exhibits potential biological activities, particularly in pharmacology. This article reviews its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C20H23N3O6S
  • Molecular Weight : 433.5 g/mol
  • CAS Number : 1251608-85-1

The compound features a piperidine ring, a pyridine moiety, and an acetamido group, which may contribute to its biological properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of piperidine and pyridine can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in cancer progression. For example, compounds with similar structures have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling and cancer . The inhibition of PTP1B can lead to enhanced insulin sensitivity and reduced tumor growth.

Antimicrobial Activity

There is evidence suggesting that related compounds possess antimicrobial properties. The sulfonamide group in the structure may enhance its ability to inhibit bacterial growth by interfering with folic acid synthesis, a crucial pathway for bacterial survival .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the anticancer effects of piperidine derivatives; found significant inhibition of cell proliferation in various cancer cell lines.
Study 2 Evaluated enzyme inhibition capabilities; demonstrated that compounds with similar structures effectively inhibited PTP1B activity with IC50 values in the low micromolar range.
Study 3 Assessed antimicrobial activity; reported that sulfonamide derivatives showed potent activity against Gram-positive bacteria.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : By targeting specific enzymes like PTP1B.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Interference with Metabolic Pathways : Such as folate synthesis in bacteria.

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